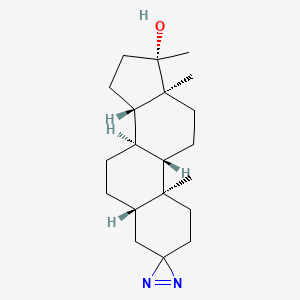

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol

CAS No.: 2429-17-6

Cat. No.: VC3222891

Molecular Formula: C20H32N2O

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2429-17-6 |

|---|---|

| Molecular Formula | C20H32N2O |

| Molecular Weight | 316.5 g/mol |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diazirine]-17-ol |

| Standard InChI | InChI=1S/C20H32N2O/c1-17-10-11-20(21-22-20)12-13(17)4-5-14-15(17)6-8-18(2)16(14)7-9-19(18,3)23/h13-16,23H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 |

| Standard InChI Key | LMNFACKYKJIJHJ-PHFHYRSDSA-N |

| Isomeric SMILES | C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C)N=N3 |

| SMILES | CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N=N3 |

| Canonical SMILES | CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N=N3 |

Introduction

CHEMICAL IDENTITY AND NOMENCLATURE

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is identified by the CAS registry number 2429-17-6 . The compound is known by several synonyms in scientific literature, including:

Its unique chemical identifiers include:

STRUCTURAL CHARACTERISTICS

Chemical Structure

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is structurally similar to dihydrotestosterone (DHT) but contains a distinctive azo group at the 3,3-position. This compound belongs to the androstane family of steroids, featuring the classic four-ring structure common to all steroid hormones.

The key structural elements include:

-

A steroid nucleus with a 5α-configuration

-

An azo group (N=N) at position 3,3

-

A methyl group at position 17α

-

A hydroxyl group at position 17β

This unique combination of functional groups differentiates it from other anabolic-androgenic steroids and contributes to its specific biological activities.

Physical and Chemical Properties

Based on its molecular structure, 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol has a molecular weight of approximately 316.49 g/mol. The compound's azo group contributes to its distinctive chemical behavior, allowing it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.

SYNTHESIS AND PREPARATION

Synthetic Routes

The synthesis of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol typically involves chemical modification of dihydrotestosterone or similar steroids. One established synthetic pathway involves diazotization reactions, where DHT is treated with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the azo compound.

This process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure formation of the desired product with high purity and yield.

MECHANISM OF ACTION

The primary mechanism of action for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and influences various physiological processes.

Key aspects of its mechanism include:

-

Binding to androgen receptors with potentially different affinity compared to natural androgens due to its unique structural features

-

Modulation of gene expression related to anabolic and androgenic processes

-

Influence on key signaling pathways involved in muscle growth, bone metabolism, and other androgen-dependent processes

The exact molecular targets and pathways involved in its activity are still under investigation, but its mechanism shares similarities with other anabolic-androgenic steroids while potentially exhibiting unique characteristics due to its azo group.

BIOLOGICAL ACTIVITY

Physiological Effects

The biological activity of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol encompasses several physiological systems:

-

Muscle Growth: The compound promotes anabolic processes in skeletal muscle, potentially leading to increased muscle mass and strength.

-

Bone Metabolism: It influences osteogenesis, potentially affecting bone density and skeletal development.

-

Metabolism: Like other anabolic steroids, it may affect lipid and carbohydrate metabolism, though the specific effects of this compound require further investigation.

Anabolic and Androgenic Properties

As an anabolic-androgenic steroid derivative, 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol exhibits both anabolic (tissue-building) and androgenic (masculinizing) effects. The relative potency of these effects, often expressed as the anabolic:androgenic ratio, helps characterize the compound's pharmacological profile.

COMPARATIVE ANALYSIS

Comparison with Related Compounds

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Molecular Formula | Key Structural Features | Primary Activity |

|---|---|---|---|

| 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol | C20H32N2O | Azo group at 3,3-position | Anabolic-androgenic |

| 17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane | C20H34O2 | Hydroxyl groups at 3β and 17β positions | Anabolic-androgenic |

| Dihydrotestosterone (DHT) | C19H30O2 | Ketone at C-3, no 17α-methyl group | Strongly androgenic |

| Testosterone | C19H28O2 | Δ4 double bond, ketone at C-3 | Balanced anabolic-androgenic |

Anabolic:Androgenic Ratio Comparison

The following table compares the approximate anabolic:androgenic ratios of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol with other common anabolic steroids:

| Compound | Anabolic:Androgenic Ratio | Notes |

|---|---|---|

| 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol | 15:1 | High anabolic, moderate androgenic activity |

| Testosterone | 1:1 | Reference standard |

| Methandrostenolone (Dianabol) | 5:1 | Common oral anabolic steroid |

| Oxandrolone (Anavar) | 10:1 | Mild oral anabolic steroid |

This comparative analysis suggests that 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol may have a favorable anabolic:androgenic ratio compared to some other anabolic steroids, potentially offering stronger muscle-building effects with reduced androgenic side effects.

RESEARCH APPLICATIONS

Scientific Research

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol has applications in various research domains:

-

Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying azo-steroid interactions.

-

Biology: Researchers investigate its effects on androgen receptors and its role in modulating gene expression.

-

Medicine: Studies explore its potential therapeutic applications in treating conditions related to androgen deficiency and muscle wasting.

Chemical Research

The compound's unique structure, particularly its azo group, makes it valuable for studying various chemical reactions:

-

Oxidation Reactions: Using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction Reactions: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with catalysts.

-

Substitution Reactions: Particularly halogenation using chlorine or bromine in suitable solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume